2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxo-1,3-benzoxazol-3(2H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound known for its versatile chemical properties. Its structure comprises an oxobenzoxazole core linked to a trifluoromethylphenyl group, making it a subject of interest in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through several pathways. One commonly used method involves the condensation of 2-aminobenzoic acid with ethyl chloroacetate under acidic conditions to form the intermediate ester. Subsequent cyclization with phosgene yields the benzoxazole ring. Finally, the resulting intermediate reacts with 3-(trifluoromethyl)aniline under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production often involves optimizing reaction conditions to maximize yield and purity. This includes careful control of temperature, solvent choice, and reaction time. Catalysts may be employed to enhance reaction efficiency, and purification steps, such as recrystallization or chromatography, ensure the final product's quality.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Oxo-1,3-benzoxazol-3(2H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: : Reduction reactions, such as with lithium aluminum hydride, can convert the carbonyl group to hydroxyl, producing alcohol derivatives.
Oxidation: : Potassium permanganate in aqueous or acidic conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: : Carboxylic acid derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a precursor for synthesizing more complex molecules, enabling the study of reaction mechanisms and properties.
Biology: It exhibits potential biological activity, including antimicrobial and anticancer properties, making it a subject of biomedical research.
Medicine: The compound is investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases due to its biological activity.
Industry: In the industrial sector, it finds applications as an intermediate in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms. Its interaction with specific biological targets, such as enzymes or receptors, can inhibit or activate certain pathways. For instance, in anticancer research, it may interfere with cell division processes, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds:
2-(2-Oxo-1,3-benzoxazol-3(2H)-yl)-N-phenylacetamide
2-(2-Oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-methylphenyl)acetamide
2-(2-Oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-chlorophenyl)acetamide
Uniqueness: Compared to its analogs, 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide stands out due to the trifluoromethyl group, which enhances its chemical stability and biological activity. This structural modification often results in improved pharmacokinetic properties, making it a more promising candidate in drug development.
That's a detailed breakdown of this compound. Hope it sparks some curiosity!
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3/c17-16(18,19)10-4-3-5-11(8-10)20-14(22)9-21-12-6-1-2-7-13(12)24-15(21)23/h1-8H,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZPUBMJJLPYHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.